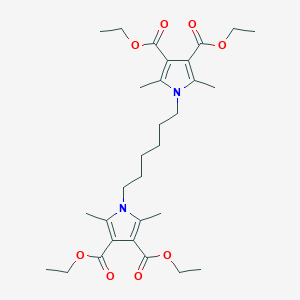

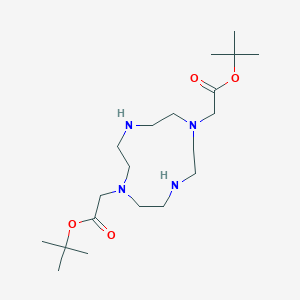

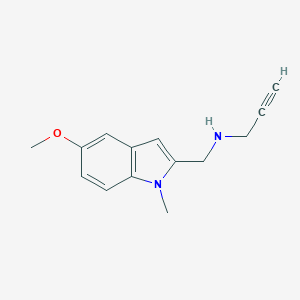

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NMR and Crystal Structure Analysis of Pyrrole Derivatives

The study presented in the first paper focuses on a series of tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds, which are a type of conjugated buta-1,3-dienes with heterocyclic groups. These compounds exhibit potential as dyes and pigments due to their extensive conjugated systems. The research includes an in-depth analysis using proton NMR ((1)H NMR), carbon-13 NMR ((13)C NMR), and mass spectroscopy to characterize the compounds with different R groups: 2,4,6-trimethylphenyl, cyclohexyl, tert-butyl, and isopropyl. The paper also discusses the three-dimensional structures, particularly focusing on the X-ray crystal structure of the compound with R as 2,4,6-trimethylphenyl. Quantum chemical calculations were employed to study the conjugation plane and stability of these compounds .

Pyrolysis of Sila-Dithiacyclohexane Compounds

The second paper does not directly relate to the tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) but discusses the pyrolysis of a sila-dithiacyclohexane compound. The pyrolysis process yields various products, including 1,1-dimethyl-1-sila-2,5-dithiacyclopentane and 1,1,2,2,4,4-hexamethyl-1,2,4-trisila-3,5-dithiacyclopentane, as well as ethylene. The study provides insights into the mechanisms of pyrolysis and reports the first example of the insertion of dimethylsilylene into a silicon-sulfur bond. Although this research is not directly related to the target compound, it offers valuable information on the thermal behavior and reaction pathways of organosilicon compounds with sulfur .

Applications De Recherche Scientifique

Supramolecular Capsules from Calixpyrrole Derivatives

Recent research on calixpyrrole derivatives, such as Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), highlights their application in constructing supramolecular capsules. These molecules, due to their structural features and ease of synthesis, offer a versatile platform for self-assembly into molecular capsules. Four main strategies have been identified for using calixpyrrole derivatives in capsule assembly: self-assembly through rim-to-rim interactions, formation of dimeric capsules with non-complementary hydrogen-bonding groups, creation of dimeric capsules with urea groups for polar functionalized interiors, and anion coordination-induced dimeric capsules using chemically modified pyrrole units. These approaches showcase the molecule's potential in creating structures with unique properties for binding electron-poor guests (Ballester, 2011).

Organic Thermoelectric Materials

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) and its derivatives are also finding applications in the development of organic thermoelectric materials. A notable example is the use of poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which have shown significant promise in thermoelectric applications. These materials, thanks to their inherent properties such as flexibility and low thermal conductivity, along with advances in material processing techniques, are poised for application in areas requiring lightweight, flexible thermoelectric generators (Yue & Xu, 2012).

Safety And Hazards

While specific safety and hazard information for Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSFVNZAQRAFEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCCCCCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392868 |

Source

|

| Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

CAS RN |

131970-79-1 |

Source

|

| Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)